molecular formula C3H10N2O2S B1438652 [Ethyl(methyl)sulfamoyl]amine CAS No. 154743-05-2

[Ethyl(methyl)sulfamoyl]amine

Cat. No.: B1438652
CAS No.: 154743-05-2
M. Wt: 138.19 g/mol
InChI Key: FTZYZXOSQVEAFW-UHFFFAOYSA-N
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Description

[ethyl(methyl)sulfamoyl]amine, also known as N-Ethyl-N-methyl sulfamide, is a chemical compound with the CAS Registry Number 154743-05-2 . It is provided as a high-purity material (≥97%) for research and further manufacturing applications . This unsymmetrical sulfamide has a molecular formula of C 3 H 10 N 2 O 2 S and a molecular weight of 138.19 g/mol . Its structure features both a primary amine and a disubstituted amine linked to a sulfonyl group, which provides differential reactivity for use as a versatile building block in synthetic chemistry . This makes it a valuable scaffold for creating diverse chemical structures and probing structure-activity relationships, particularly in the evolving field of advanced sulfonamide chemistry . The compound has a topological polar surface area (TPSA) of 63.4 Ų . Key Chemical Data: • : 154743-05-2 • Molecular Formula: C 3 H 10 N 2 O 2 S • Molecular Weight: 138.19 g/mol • IUPAC Name: [methyl(sulfamoyl)amino]ethane • SMILES: CCN(C)S(=O)(=O)N Safety Information: This product is for research and further manufacturing use only. It is not intended for direct human or veterinary use . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information. Note: Specific research applications and mechanistic studies for this compound are an active area of scientific exploration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[methyl(sulfamoyl)amino]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H10N2O2S/c1-3-5(2)8(4,6)7/h3H2,1-2H3,(H2,4,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZYZXOSQVEAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655802
Record name N-Ethyl-N-methylsulfuric diamide
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Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154743-05-2
Record name N-Ethyl-N-methylsulfuric diamide
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Record name [ethyl(methyl)sulfamoyl]amine
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Advanced Synthetic Methodologies for Ethyl Methyl Sulfamoyl Amine

Strategic Approaches to the Formation of Sulfamoyl Amine Linkages

The formation of the S-N bond is the cornerstone of sulfamoyl amine synthesis. Modern strategies have evolved from classical condensation reactions to sophisticated catalytic systems that offer greater control and broader substrate scope.

Development of Novel Synthetic Pathways and Catalytic Systems

Recent research has focused on overcoming the limitations of traditional methods, which often rely on the use of unstable or highly reactive reagents like sulfamoyl chlorides. researchgate.net A significant challenge in synthesizing unsymmetrical sulfamides is the lack of general methods that prevent the formation of symmetrical side products. researchgate.netrsc.org To address this, several innovative pathways and catalytic systems have emerged.

One promising strategy involves the use of Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry. This method allows for a practical and efficient process to prepare unsymmetrical sulfamides by reacting sulfamoyl fluorides with amines. researchgate.netrsc.org The fluoride-containing intermediate exhibits stability and controlled reactivity, which is often problematic in syntheses using sulfonyl chlorides. researchgate.net

Another area of innovation is the development of transition-metal-free radical coupling reactions. Nitrogen-centered radicals (NCRs) are valuable intermediates for constructing C-N bonds. acs.orgnih.gov Novel strategies utilize super-electron-donor (SED) 2-azaallyl anions, which undergo a single-electron transfer with a sulfonamide to form an aminyl radical, leading to the desired product under mild conditions. acs.orgnih.gov

Photocatalysis has also provided a new avenue for sulfonamide synthesis. Divergent methods allow for the conversion of carboxylic acids into sulfinamide intermediates, which can then be transformed into either sulfonamides or other sulfur-containing functional groups. acs.org This approach leverages stable and readily available starting materials to access high-value products.

Furthermore, novel catalytic systems employing metals like copper and ruthenium have been developed. Ruthenium porphyrin complexes, for instance, have been shown to be active catalysts for the intramolecular amidation of sulfamate esters, a process that forms a cyclic S-N bond. acs.org Copper-based catalysts have been utilized in the aminosulfonylation of aryldiazonium salts with a sulfur dioxide surrogate and N-chloroamines, demonstrating a method that integrates radical and transition metal catalysis. jsynthchem.com

Catalytic System/Pathway Key Features Starting Materials Reference(s)
SuFEx Click Chemistry High efficiency and selectivity for unsymmetrical sulfamides.Sulfamoyl fluorides, Amines researchgate.netrsc.org
Nitrogen-Centered Radical (NCR) Generation Transition-metal-free; mild conditions.Sulfonamides, 2-Azaallyl anions acs.orgnih.gov
Photocatalytic Divergent Synthesis Uses common starting materials (carboxylic acids) to create diverse products.Carboxylic acids, N-alkoxy sulfinylamine reagents acs.org
Ruthenium Porphyrin Catalysis Effective for intramolecular C-N bond formation.Sulfamate esters acs.org
Copper-Catalyzed Aminosulfonylation Integrates radical and transition metal catalysis.Aryldiazonium tetrafluoroborates, DABCO.(SO2)2, N-chloroamines jsynthchem.com

Optimization of Existing Synthetic Protocols for Scalability and Efficiency

The classical synthesis of sulfamoyl amines involves the reaction of a sulfonyl chloride with an amine. While straightforward, this method often requires optimization to maximize yield and chemoselectivity, especially in continuous flow systems. nih.gov Key variables include temperature, solvent, choice of base, and reaction time.

Continuous flow chemistry offers significant advantages for optimizing these reactions. It allows for precise control over reaction parameters, leading to improved safety, better mixing, and higher chemoselectivity compared to batch processes. nih.gov For instance, in the synthesis of m-sulfamoylbenzamide analogues, a continuous flow setup allowed for the use of higher temperatures without losing chemoselectivity, thereby increasing the reaction rate. nih.gov This approach also helps to manage highly exothermic reactions safely. rsc.org

The choice of solvent and base is critical. Strong bases like sodium hydride (NaH) can cause decomposition of the sulfamoyl chloride reagent, leading to low yields. researchgate.net The use of N,N-dimethylacetamide (DMA) as a solvent has been shown to accelerate the sulfamoylation of hydroxyl groups, even without a base, by using a stoichiometric amount of sulfamoyl chloride. researchgate.net In other cases, a base such as triethylamine is necessary to capture the hydrogen chloride byproduct. nih.gov

For scalability, developing robust protocols that provide high throughput is essential. Continuous flow investigations have demonstrated the ability to scale up sulfonyl chloride synthesis, a key precursor, to produce several grams per hour. researchgate.net The optimization of these processes involves detailed kinetic and mechanistic studies to understand the reaction and identify potential bottlenecks. rsc.org A scale-out experiment using optimized continuous flow conditions successfully produced a desired sulfonyl chloride with a throughput of 4.2 g/h. researchgate.net

Parameter Effect on Synthesis Example/Finding Reference(s)
Reaction Platform Continuous flow offers superior mixing and temperature control, improving chemoselectivity from 80% (batch) to 94% (flow).Synthesis of m-sulfamoylbenzamide analogues in acetonitrile. nih.gov
Temperature Higher temperatures can increase reaction rates, but may decrease chemoselectivity in batch reactions. This is less of an issue in flow chemistry.Optimal temperature for the first step was 20°C to avoid side reactions, while the second step could be heated to 75°C to ensure full conversion. nih.gov
Solvent The solvent can significantly accelerate the reaction and affect product isolation.N,N-dimethylacetamide (DMA) and 1-methyl-2-pyrrolidone (NMP) were found to be effective solvents for sulfamoylation, often eliminating the need for a base. researchgate.net
Base The choice of base is crucial; strong bases can decompose the sulfamoyl chloride reagent.Strong bases like NaH and DBU gave low yields, while hindered amine bases gave only trace amounts of product. researchgate.net
Scalability Continuous flow processes are well-suited for safe and efficient scale-up.A continuous process for aryl sulfonyl chloride synthesis was developed to produce multi-hundred-gram quantities. researchgate.net

Green Chemistry Principles in [Ethyl(methyl)sulfamoyl]amine Synthesis

The application of green chemistry principles to the synthesis of sulfamoyl amines aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, reusable catalysts, and more efficient, atom-economical reactions.

Exploration of Environmentally Benign Solvents and Reagents

A major focus of green chemistry is replacing hazardous and volatile organic compounds (VOCs) like dichloromethane and acetonitrile, which are traditionally used in sulfonamide synthesis. uniba.it Research has demonstrated the viability of several greener alternatives.

Deep Eutectic Solvents (DESs) have emerged as promising green reaction media. wiley.comacademie-sciences.fr These solvents are typically composed of a mixture of natural compounds like choline chloride, glycerol, or urea. uniba.itnih.gov They are biodegradable, cost-effective, and can be tuned for specific solubility characteristics. A sustainable and scalable protocol for synthesizing sulfonamides in choline chloride-based DESs has been developed, achieving yields of up to 97% at room temperature. uniba.itnih.gov The choice of DES can be switched to control the competition between the desired reaction and the hydrolysis of the sulfonyl chloride starting material. uniba.it

Water and Ethanol are also excellent green solvents. Methodologies have been developed for synthesizing sulfonamides via oxidative chlorination of thiols in water or ethanol, followed by in-situ reaction with an amine. researchgate.net These processes often feature simple, filtration-based workups, minimizing solvent waste. researchgate.net

Bio-based solvents like Cyrene™, derived from cellulose, are also being explored as alternatives to traditional dipolar aprotic solvents such as DMF. hud.ac.uk While demonstrated for amide synthesis, the principles are applicable to sulfamoyl amine synthesis, offering a route to reduce reliance on petrochemical-based solvents. hud.ac.uk

Solvent Type Example(s) Advantages in Sulfamoyl Amine Synthesis Reference(s)
Traditional VOCs Dichloromethane, Dioxane, AcetonitrileEffective solubilizers for a wide range of reagents. uniba.it
Deep Eutectic Solvents (DESs) Choline Chloride/Glycerol, Choline Chloride/UreaBiodegradable, reusable, non-toxic, tunable properties, allows for high yields at ambient temperature. uniba.itnih.gov
Aqueous/Alcoholic Systems Water, EthanolEnvironmentally benign, safe, enables simple workup procedures. researchgate.net
Bio-based Solvents Cyrene™ (by analogy)Derived from renewable resources, biodegradable, low toxicity. hud.ac.uk

Sustainable Catalysis in Sulfamoyl Amine Synthesis

Sustainable catalysis focuses on using catalysts that are efficient, reusable, and derived from abundant, non-toxic materials. This aligns with the green chemistry principle of using catalytic reagents over stoichiometric ones.

Magnetically Recoverable Nanocatalysts represent a significant advancement in sustainable synthesis. These catalysts, often composed of metal complexes supported on magnetic nanoparticles, can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles. jsynthchem.comnih.gov This reduces catalyst waste and simplifies product purification. A copper-based magnetic nanocatalyst has been successfully used for the formation of the S-N bond in sulfonamide synthesis and could be reused for six consecutive cycles. jsynthchem.com

The use of earth-abundant metal catalysts is another key aspect of green catalysis. Instead of relying on precious metals, researchers are developing systems based on copper, iron, and other more common elements. jsynthchem.com

Metal-free catalysis offers an even greener alternative by avoiding the use of any metals. Catalyst-free methodologies have been developed that can be carried out in water, ethanol, or even under solvent-free conditions, often by using a slight excess of the amine reactant. uniba.it Furthermore, strategies that generate reactive intermediates, such as nitrogen-centered radicals, without the need for a transition metal catalyst are gaining traction. acs.orgnih.gov These methods reduce both the cost and the potential for metal contamination in the final product.

Catalyst Type Description Advantages Reference(s)
Magnetically Recoverable Nanocatalysts Metal complexes supported on magnetic nanoparticles (e.g., MNPs-Benzo[d]imidazole-Cu).High reusability, easy separation from reaction mixture, reduced waste. jsynthchem.comnih.gov
Earth-Abundant Metal Catalysts Catalysts based on metals like copper or iron.Lower cost and environmental impact compared to precious metals. jsynthchem.com
Metal-Free Systems Reactions that proceed without a metal catalyst, sometimes in green solvents or solvent-free.Avoids metal contamination, reduces cost, simplifies purification. acs.orgnih.govuniba.it

Elucidation of Reaction Mechanisms and Chemical Transformations of Ethyl Methyl Sulfamoyl Amine

Mechanistic Investigations of Derivatization Reactions

The derivatization of [Ethyl(methyl)sulfamoyl]amine can proceed through various mechanistic pathways, primarily involving the nucleophilic and electrophilic nature of the sulfamoyl moiety and the reactivity of the amine functionality.

Nucleophilic and Electrophilic Pathways of the Sulfamoyl Moiety

The sulfamoyl group (R-SO₂-NR'R") is characterized by a highly electrophilic sulfur atom, a consequence of the strong electron-withdrawing effect of the two oxygen atoms. This electrophilicity renders the sulfur atom susceptible to attack by a wide range of nucleophiles. Conversely, the nitrogen atoms of the sulfamoyl group possess lone pairs of electrons, imparting nucleophilic character to the moiety, although this is attenuated by the adjacent sulfonyl group.

Electrophilic Pathways: The primary electrophilic pathway involves the attack of a nucleophile on the sulfur atom, leading to substitution or cleavage of the S-N bond. The reaction of sulfamides with nucleophiles is a cornerstone of their chemistry. For instance, in the presence of a strong base, the nitrogen atom can be deprotonated, enhancing the nucleophilicity of the resulting anion. However, the more common pathway involves the sulfur atom acting as an electrophile.

Nucleophilic Substitution at Sulfur: This is a fundamental reaction of sulfamides. The mechanism can be analogous to either an Sₙ2-type displacement at sulfur or an addition-elimination pathway involving a pentacoordinate intermediate. The nature of the nucleophile, the leaving group (in this case, the amine moiety or a group attached to it), and the reaction conditions determine the predominant mechanism.

NucleophileProduct TypeMechanistic Notes
HydroxideSulfonic acid and amineHydrolysis, often acid or base-catalyzed.
AlkoxidesSulfonate esters and amineAlcoholysis.
AminesTrans-sulfamoylationExchange of the amine moiety.
OrganometallicsSulfones or other S-C bonded compoundsCarbon nucleophiles attacking the sulfur center.

Nucleophilic Pathways: The nitrogen atoms of the sulfamoyl group can act as nucleophiles, particularly the terminal NH₂ group in the parent sulfamide (B24259). In this compound, the nitrogen atom of the ethyl(methyl)amino group is a potential nucleophilic center. Its nucleophilicity is, however, reduced due to the electron-withdrawing sulfonyl group. Reactions involving the nucleophilic character of the nitrogen atom often require activation or proceed with strong electrophiles.

Alkylation and Acylation: The nitrogen atom can be alkylated or acylated, though it is less reactive than a corresponding free amine. These reactions typically require strong electrophiles and often a base to deprotonate the nitrogen, increasing its nucleophilicity.

Cycloaddition and Rearrangement Mechanisms Involving the Amine Functionality

The presence of the amine functionality in conjunction with the sulfamoyl group opens up possibilities for cycloaddition and rearrangement reactions, which are important for the synthesis of heterocyclic compounds and for skeletal diversification.

Cycloaddition Reactions: While direct [4+2] or [3+2] cycloaddition reactions involving the S=O bonds of the sulfonyl group are not common, the amine functionality can be incorporated into a diene or dipolarophile for subsequent cycloaddition reactions. More relevant are reactions where the sulfamoyl group influences the reactivity of adjacent functionalities that participate in cycloadditions. For instance, N-sulfonyl and N-sulfamoyl azides are known to undergo copper-catalyzed cycloaddition with alkynes to form 1,2,3-triazoles. This suggests that a derivatized form of this compound could potentially participate in similar transformations.

Rearrangement Mechanisms: Rearrangements involving sulfamides can be promoted by heat, light, or chemical reagents.

Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution where a sulfonyl group can be part of the migrating chain. While not directly applicable to the aliphatic this compound, related rearrangements in analogous systems are known.

Hofmann-type Rearrangement: If the terminal amine of a sulfamide is converted to a suitable leaving group (e.g., via N-halogenation), a rearrangement analogous to the Hofmann rearrangement could potentially occur, leading to the formation of a sulfonyl isocyanate equivalent.

Studies of Kinetic and Thermodynamic Aspects of this compound Reactions

Quantitative data on the kinetics and thermodynamics of reactions involving this compound are scarce in the published literature. However, general principles and data from related systems can provide valuable insights.

Kinetics: The rate of reactions involving the sulfamoyl group is highly dependent on several factors:

Steric Hindrance: The ethyl and methyl groups on the nitrogen atom in this compound will influence the rate of nucleophilic attack at the sulfur center. Compared to a simple sulfamide (H₂NSO₂NH₂), the alkyl groups will provide some steric hindrance, potentially slowing down the reaction.

Electronic Effects: The electron-donating nature of the alkyl groups can slightly increase the electron density on the nitrogen and sulfur atoms, which could modulate the electrophilicity of the sulfur and the nucleophilicity of the nitrogen.

Solvent Effects: The polarity of the solvent can significantly affect the rates of reactions, especially those involving charged intermediates or transition states. Polar protic solvents can stabilize charged species, while aprotic solvents may favor Sₙ2-type mechanisms.

Kinetic studies on the hydrolysis of N,N'-diarylsulfamides have shown that the reaction can proceed through different mechanisms (A-1 vs. A-2) depending on the acidity of the medium, indicating the sensitivity of sulfamide reactivity to reaction conditions. While these are diaryl derivatives, the principles of protonation and nucleophilic attack are relevant.

Thermodynamics: The thermodynamic stability of the S-N bond in sulfamides is a key factor in their reactivity. The bond dissociation energy of the S-N bond is significant, making sulfamides relatively stable compounds. Reactions that lead to the cleavage of this bond often require energetic reagents or conditions.

Reaction TypeGeneral Thermodynamic Considerations
HydrolysisGenerally thermodynamically favorable, but kinetically slow without a catalyst.
Trans-sulfamoylationThe position of the equilibrium will depend on the relative basicity and steric bulk of the incoming and outgoing amines.
RearrangementsThe feasibility is determined by the relative stability of the starting material and the rearranged product.

Chemo- and Regioselective Transformations of the Core Structure

The presence of multiple reactive sites in this compound (the S-N bonds, the N-H bond of the terminal amine if present in a precursor, and the C-H bonds of the alkyl groups) raises the question of chemo- and regioselectivity in its transformations.

Chemoselectivity: In reactions with reagents that can potentially react with both the sulfamoyl and amine functionalities, the outcome will depend on the relative reactivity of these sites.

Reaction with Electrophiles: Strong electrophiles will likely react preferentially with the more nucleophilic site. In the case of a deprotonated this compound, the nitrogen anion would be a potent nucleophile.

Reaction with Nucleophiles: Nucleophiles will primarily target the electrophilic sulfur atom of the sulfonyl group.

Regioselectivity: In unsymmetrical sulfamides like this compound, the question of which S-N bond might be cleaved in a substitution reaction is pertinent. The cleavage will be influenced by the nature of the substituents on the nitrogen atoms. The ethyl and methyl groups have similar electronic effects, so steric factors and the nature of the attacking nucleophile would likely play a significant role in determining which amine is displaced.

For instance, in the synthesis of unsymmetrical sulfamides, the order of addition of the amines to a sulfurylating agent (like sulfuryl chloride) is crucial for controlling the final product. The more nucleophilic amine will typically react first.

ReagentPotential Site of ReactionExpected Selectivity
Strong, non-bulky baseN-H of a precursor amineDeprotonation
Alkyl halideNitrogen atomN-alkylation (if a proton is available)
Strong nucleophileSulfur atomSubstitution at sulfur

Advanced Spectroscopic and Spectrometric Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy provides definitive insights into the molecular structure of [Ethyl(methyl)sulfamoyl]amine. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the molecule.

In the ¹H NMR spectrum, the protons of the ethyl group exhibit a characteristic quartet and triplet pattern due to spin-spin coupling. The methylene (B1212753) (-CH₂) protons are adjacent to three methyl protons, resulting in a quartet. These protons are deshielded by the adjacent nitrogen atom. The terminal methyl (-CH₃) protons of the ethyl group appear as a triplet, coupling to the two methylene protons. The N-methyl protons appear as a distinct singlet, as they have no adjacent protons to couple with. The two protons of the primary amine (-NH₂) group typically appear as a broad singlet, and their chemical shift can be variable due to factors like solvent and concentration, which affect hydrogen bonding. libretexts.org

The ¹³C NMR spectrum provides complementary information. Three distinct signals are expected for the three unique carbon environments in the molecule: the methylene and methyl carbons of the ethyl group, and the N-methyl carbon. The chemical shifts are influenced by the electronegativity of the attached nitrogen and sulfur atoms. compoundchem.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
H (Ethyl -CH₂)¹H~2.9 - 3.2Quartet (q)Deshielded by adjacent nitrogen.
H (Ethyl -CH₃)¹H~1.1 - 1.3Triplet (t)Coupled to the -CH₂- group.
H (N-Methyl)¹H~2.6 - 2.9Singlet (s)No adjacent protons for coupling.
H (Amine -NH₂)¹H~2.0 - 4.0Broad Singlet (br s)Chemical shift is variable and concentration-dependent.
C (Ethyl -CH₂)¹³C~45 - 50Shifted downfield by nitrogen.
C (Ethyl -CH₃)¹³C~12 - 16
C (N-Methyl)¹³C~35 - 40

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions. libretexts.orgcompoundchem.comdocbrown.infopdx.edu

Advanced Mass Spectrometry (MS) Techniques for Fragmentation Pattern Elucidation and Molecular Fingerprinting

Advanced mass spectrometry techniques are essential for confirming the molecular weight and elucidating the fragmentation pathways of this compound, which has a molecular formula of C₃H₁₀N₂O₂S and a monoisotopic mass of approximately 138.05 Da.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. The subsequent fragmentation is dictated by the functional groups present. A dominant fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, this would involve the loss of a methyl radical (•CH₃) from the ethyl group, leading to a stable iminium cation.

Another significant fragmentation pathway for sulfonamides involves the cleavage of the S-N bond. This can lead to fragments corresponding to the sulfonyl portion and the amine portion of the molecule. The extrusion of sulfur dioxide (SO₂) is a common rearrangement fragmentation observed in many aromatic sulfonamides and may also occur in this aliphatic derivative, leading to a characteristic loss of 64 mass units from the molecular ion. nih.govaaqr.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (Proposed) Proposed Ion/Fragment Fragmentation Pathway
139[C₃H₁₁N₂O₂S]⁺Protonated molecule [M+H]⁺
123[C₂H₇N₂O₂S]⁺Loss of •CH₃ from ethyl group (α-cleavage)
109[CH₅N₂O₂S]⁺Loss of ethyl radical (•C₂H₅)
92[C₃H₁₀N₂]⁺Loss of SO₂ via rearrangement
79[H₃NO₂S]⁺Cleavage of N-S bond, formation of [SO₂NH₂]⁺
58[C₃H₈N]⁺Cleavage of N-S bond, formation of [CH₃N(C₂H₅)]⁺

Note: The relative intensities of these fragments would be determined in an experimental spectrum. The base peak would correspond to the most stable fragment ion formed. libretexts.orgnih.govlibretexts.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is used to identify the characteristic functional groups within this compound by detecting their specific vibrational modes.

The most prominent features in the FTIR spectrum are expected to be the stretching vibrations of the N-H and S=O bonds. The primary amine (-NH₂) group will give rise to two distinct bands in the 3450-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes. globalresearchonline.net The sulfonyl (SO₂) group will exhibit strong, characteristic absorption bands for its asymmetric and symmetric stretching vibrations, typically found around 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively. rsc.orgjst.go.jp

Other significant vibrations include the C-H stretching of the ethyl and methyl groups (3000-2850 cm⁻¹), N-H bending (scissoring) of the primary amine (1650-1580 cm⁻¹), and the C-N stretching vibrations (1250-1020 cm⁻¹). libretexts.org Raman spectroscopy provides complementary information, particularly for the more symmetric, less polar bonds, and can be useful in analyzing the skeletal vibrations of the molecule.

Table 3: Predicted Vibrational Frequencies for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group Expected Intensity (IR)
3450 - 3250Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)Medium
3000 - 2850C-H StretchAlkyl (Ethyl, Methyl)Medium to Strong
1650 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)Medium, Variable
1350 - 1310Asymmetric S=O StretchSulfonyl (-SO₂)Strong
1160 - 1140Symmetric S=O StretchSulfonyl (-SO₂)Strong
1250 - 1020C-N StretchAliphatic AmineWeak to Medium
910 - 880S-N StretchSulfonamideMedium

Note: These are characteristic group frequency ranges. The exact peak positions can be influenced by the molecular environment and intermolecular interactions. researchgate.netnih.govinstanano.com

X-ray Crystallography for Solid-State Structural Determination and Crystal Engineering Insights

While no specific crystal structure for this compound has been reported in the searched literature, X-ray crystallography remains the definitive method for determining its three-dimensional structure in the solid state. If suitable single crystals could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's preferred conformation.

The crystal packing of this compound would be heavily influenced by intermolecular hydrogen bonding. The primary amine (-NH₂) group contains two hydrogen bond donors, while the two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. researchgate.net This donor-acceptor arrangement facilitates the formation of robust hydrogen-bonding networks. nih.gov

Computational and Theoretical Investigations of Ethyl Methyl Sulfamoyl Amine

Quantum Chemical Calculations for Electronic Structure, Bonding, and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like [Ethyl(methyl)sulfamoyl]amine at the electronic level. These methods provide insights into electron distribution, the nature of chemical bonds, and the molecular orbitals that dictate the molecule's reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For a molecule such as this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), would be employed to determine its optimized geometry in the ground state. These calculations yield crucial information about bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule.

Furthermore, DFT can be used to explore the electronic properties that govern the molecule's reactivity. Key parameters derived from these calculations include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the sulfamoyl group would be expected to be regions of high negative potential, while the amine protons would exhibit positive potential.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For sulfonamides, the HOMO is often localized on the amine or a substituted aromatic ring, while the LUMO is typically associated with the sulfonyl group.

Time-dependent DFT (TD-DFT) can be utilized to study the excited states of this compound, predicting its electronic absorption spectra (UV-Vis) and providing insights into its photophysical properties.

A hypothetical table of DFT-calculated properties for this compound is presented below, based on typical values for similar small organic molecules.

PropertyPredicted ValueSignificance
HOMO Energy-7.5 eVElectron-donating ability
LUMO Energy1.5 eVElectron-accepting ability
HOMO-LUMO Gap9.0 eVChemical stability and reactivity
Dipole Moment3.5 DPolarity and intermolecular interactions

For even greater accuracy in property prediction, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to highly accurate predictions of geometries, vibrational frequencies, and energies. For a relatively small molecule like this compound, high-level ab initio calculations are feasible and would serve as a benchmark for results obtained from more computationally efficient methods like DFT. These high-accuracy methods are particularly valuable for validating experimental data and for situations where precise energy differences are crucial, such as in the study of reaction mechanisms.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamics

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational landscape and dynamic properties of this compound.

By simulating the molecule in different environments (e.g., in a vacuum, in water, or in an organic solvent), MD can reveal:

Conformational Preferences: The molecule's flexibility and the relative energies of different conformers can be explored. For this compound, this would involve rotations around the S-N and C-N bonds.

Solvation Effects: MD simulations can model the interactions between the solute and solvent molecules, providing a detailed picture of the solvation shell and its influence on the molecule's conformation and dynamics.

Intermolecular Interactions: The simulations can elucidate how molecules of this compound interact with each other in the condensed phase, including the formation of hydrogen bonds.

A hypothetical radial distribution function (RDF) plot from an MD simulation in water would likely show a high probability of finding water molecules near the polar sulfamoyl group and the amine hydrogen, indicating strong hydrogen bonding interactions.

Predictive Modeling of Reaction Pathways, Transition States, and Catalytic Interactions

Computational methods are invaluable for predicting the course of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, locate the transition states, and calculate the activation energies.

For instance, DFT calculations could be used to model the reaction of this compound with an electrophile. The calculations would identify the most nucleophilic site on the molecule (likely one of the nitrogen atoms) and determine the energy barrier for the reaction to occur. This information is crucial for understanding the molecule's reactivity and for designing synthetic routes.

Furthermore, if this compound were to interact with a catalyst, computational modeling could elucidate the mechanism of catalysis. By modeling the interaction between the substrate and the catalyst, it is possible to understand how the catalyst lowers the activation energy of the reaction.

In Silico Screening for Potential Molecular Interactions

In silico screening techniques, such as molecular docking, are widely used in drug discovery and materials science to predict the interactions between a small molecule and a macromolecular target, such as a protein or a nucleic acid. While there is no specific information on the biological targets of this compound, the general approach of in silico screening can be described.

In a typical molecular docking study, a library of small molecules (which could include this compound and its derivatives) is computationally "docked" into the binding site of a target protein. A scoring function is then used to estimate the binding affinity of each molecule. This allows for the rapid identification of potential lead compounds for further experimental investigation. nih.govnih.gov

For this compound, its structural features, including the hydrogen bond donors and acceptors of the sulfamoyl group, would be key determinants of its potential interactions with biological targets. The results of such a screening could be presented in a table summarizing the predicted binding energies.

Hypothetical Molecular Docking Results

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues
Carbonic Anhydrase II-6.8His94, His96, Thr199
Dihydropteroate (B1496061) Synthase-7.2Arg254, Lys221
Generic Kinase-5.9Asp167, Leu83

Structure Activity Relationship Sar Studies of Ethyl Methyl Sulfamoyl Amine Derivatives

Systematic Modification of Alkyl Substituents and Their Influence on Biological Activity Mechanisms

The biological activity of sulfamide (B24259) derivatives can be significantly altered by systematically modifying the substituents on the nitrogen atoms. The size, shape, and electronic properties of these substituents can influence how the molecule interacts with its biological target.

Research into N,N'-disubstituted sulfamide derivatives has shown that these modifications can lead to potent pesticidal and fungicidal activities. nih.gov For instance, a study on novel N,N'-disubstituted sulfamides revealed that specific heterocyclic substitutions resulted in compounds with insecticidal activity against Plutella xylostella that was superior to the commercial insecticide indoxacarb. nih.gov The variation in the R¹ and R² groups on the R¹NH-SO₂-NHR² core structure directly correlates with the potency and spectrum of biological activity.

Similarly, in the context of antitumor agents, modifications to the periphery of sulfonamide-based compounds have been shown to enhance growth inhibition of human cancer cells. acs.org An SAR study on antofine and cryptopleurine (B1669640) analogues demonstrated that replacing a methoxy (B1213986) group with a methanesulfonamide (B31651) group led to a compound with improved bioavailability and significant antitumor activity. acs.org This highlights that even seemingly minor modifications to substituents can profoundly impact pharmacokinetic and pharmacodynamic properties.

Table 1: Influence of Alkyl/Aryl Substituents on Biological Activity of Sulfamide Derivatives

Parent Scaffold Substituent Modification (R-group) Observed Effect on Biological Activity Target/Organism
Sulfamide (R¹NH-SO₂-NHR²) Introduction of specific heterocyclic rings Superior insecticidal activity nih.gov Plutella xylostella
Sulfamide (R¹NH-SO₂-NHR²) Variation in heterocyclic substituents Satisfactory fungicidal activity nih.gov Pyricularia grisea, Botrytis cinerea
Phenanthroindolizidine Alkaloid Replacement of -OCH₃ with -NHSO₂CH₃ Improved bioavailability and antitumor activity acs.org Human cancer cell lines

This table is illustrative, based on findings for the broader sulfamide/sulfonamide class.

Exploration of Substituent Effects on Chemical Reactivity and Selectivity

Substituents on the sulfamide or sulfonamide core play a crucial role in defining the molecule's chemical reactivity and its selectivity for specific biological targets. The sulfonamide functional group (–S(=O)₂–NH–) is a key pharmacophore for many drugs, particularly as inhibitors of carbonic anhydrase (CA) enzymes. rjb.roresearchgate.net The acidic nature of the sulfonamide proton is critical for its primary binding mechanism, which involves the coordination of the sulfonamide anion to the Zn²⁺ ion in the enzyme's active site. jbclinpharm.orgnih.gov

The molecular periphery, meaning the substituents attached to the core, is responsible for making secondary contacts with amino acids in the active site. nih.gov These interactions determine the potency and, critically, the isoform selectivity of the inhibitor. For example, in a series of diversely substituted sulfamides designed as CA inhibitors, the core sulfamide group provided the zinc-binding function, while the varied peripheral fragments were responsible for differences in inhibitory activity and selectivity against different CA isoforms. nih.gov Small, fragment-like substituents resulted in a general lack of isoform selectivity, underscoring that larger, more complex peripheral groups are needed to form specific interactions that distinguish between closely related enzyme isoforms. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are invaluable for predicting the activity of newly designed compounds, thereby streamlining the drug discovery process.

Numerous QSAR studies have been performed on sulfonamide derivatives for a wide range of biological activities, including antimicrobial, antidiabetic, and anticancer effects. jbclinpharm.orgmedwinpublishers.combohrium.com These studies typically involve calculating a set of molecular descriptors (e.g., topological, electronic, hydrophobic) for a series of compounds and then using statistical methods, like multiple linear regression, to find the best correlation with their experimentally determined biological activities.

For example, a QSAR study on 47 sulfonamide derivatives as antidiabetic agents successfully modeled their activity (pKi) using topological descriptors. medwinpublishers.combohrium.com The resulting model showed a high squared correlation coefficient (R² = 0.9897), indicating a strong predictive capability. medwinpublishers.combohrium.com Another study on sulfonamide-based carbonic anhydrase inhibitors used DFT-based quantum mechanical descriptors to model their inhibitory activity, finding that energy, entropy, polarity, and reactivity indexes were key factors. nih.gov Such models provide insights into the structural features that are most important for activity. nih.govnih.gov

Table 2: Example of Descriptors Used in a QSAR Model for Sulfonamide Derivatives

Model Type Biological Activity Key Descriptor Classes Used Statistical Significance (Example R²)
3D-QSAR (CoMFA, CoMSIA) BRD4 Inhibition (Anticancer) Steric, Electrostatic, Hydrophobic fields nih.gov Not specified, but model was robust
2D-QSAR Antidiabetic (pKi) Topological descriptors medwinpublishers.combohrium.com 0.9897
DFT-Based QSAR Carbonic Anhydrase Inhibition Quantum mechanical (energy, entropy, polarity) nih.gov 0.943

This table summarizes findings from various QSAR studies on sulfonamide derivatives.

Design of Ligands Based on Pharmacophore Analysis and Molecular Docking

Modern drug design heavily relies on computational methods like pharmacophore modeling and molecular docking to understand ligand-receptor interactions and design new, potent molecules. semanticscholar.orgacs.org A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. nih.gov

For sulfonamide derivatives, pharmacophore models have been developed to identify the critical features responsible for activities like α-glucosidase inhibition. nih.gov A five-featured pharmacophore model was generated that successfully mapped the crucial interactions between the ligand and the protein, which can be used in virtual screening to find new potential inhibitors. nih.gov

Molecular docking is used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor protein. rjb.ronih.gov This technique has been extensively applied to sulfonamide derivatives to study their interactions with targets such as carbonic anhydrase, penicillin-binding proteins, and dihydropteroate (B1496061) synthase (DHPS). rjb.rosemanticscholar.orgnih.gov Docking studies reveal key interactions, such as the hydrogen bonds formed between the sulfonamide's SO₂ group and amino acid residues in the active site, which are crucial for binding. rjb.ro For instance, docking of novel sulfonamides into the DHPS enzyme helped to explain their antibacterial activity against E. coli. nih.gov These computational insights are instrumental in the rational design of new derivatives with improved affinity and selectivity. nih.govnih.gov

Table 3: Summary of Molecular Docking Studies on Sulfonamide Derivatives

Target Protein PDB ID Biological Activity Key Finding from Docking
Penicillin-Binding Protein 2X (PBP-2X) Not Specified Antibacterial Identified hydrogen bond interactions with GLY 664, VAL 662, and ARG 426 in the active site. rjb.ro
Dihydropteroate Synthase (DHPS) 1AJ0 Antibacterial Predicted binding affinities and conformations, confirming the structural basis for activity. nih.gov
Carbonic Anhydrase I 1AZM Diuretic / Anticancer Revealed binding affinities ranging from -6.8 to -8.2 kcal/mol, superior to a known drug. nih.govsemanticscholar.org

This table provides examples of targets and findings from molecular docking simulations involving sulfonamide derivatives.

Derivatization Strategies and Analogue Development

Synthesis of Diverse Libraries of [Ethyl(methyl)sulfamoyl]amine Analogs

The construction of diverse chemical libraries is a cornerstone of modern medicinal chemistry. For this compound, library synthesis can be efficiently achieved through combinatorial and parallel synthesis approaches. A common strategy involves the reaction of a core building block, such as N-ethyl-N-methylsulfamoyl chloride, with a wide array of primary and secondary amines. This approach allows for the rapid generation of a multitude of analogues with varied substituents on the terminal amine.

Another effective method is the use of sulfamoylating agents like N-(tert-butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide, which allows for the sulfamoylation of various amines under mild conditions to yield the desired sulfamide (B24259) derivatives. organic-chemistry.org Flow chemistry has also emerged as a powerful tool for building sulfonamide libraries in an eco-friendly and efficient manner. acs.org

Table 1: Representative Analogs of this compound for Library Synthesis | Analog ID | R1 | R2 | Synthetic Precursor (Amine) | |---|---|---|---| | EMA-001 | H | Benzyl (B1604629) | Benzylamine | | EMA-002 | H | 4-Fluorobenzyl | 4-Fluorobenzylamine | | EMA-003 | H | Cyclohexyl | Cyclohexylamine | | EMA-004 | \multicolumn{2}{|c|}{Morpholin-4-yl} | Morpholine | | EMA-005 | \multicolumn{2}{|c|}{Piperidin-1-yl} | Piperidine | | EMA-006 | H | 2-Phenylethyl | 2-Phenylethylamine |

This interactive table showcases a hypothetical library of analogs synthesized from N-ethyl-N-methylsulfamoyl chloride and various amines.

Functionalization at the Sulfonamide Nitrogen and Amine Nitrogen Centers

The this compound scaffold possesses two key nitrogen centers amenable to functionalization: the terminal primary amine (sulfonamide nitrogen) and the tertiary amine nitrogen. However, the tertiary amine is generally unreactive towards common alkylation or acylation reactions. Therefore, derivatization focuses almost exclusively on the sulfonamide nitrogen.

N-alkylation of the sulfonamide moiety can be achieved using various methods. The "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents in the presence of a metal catalyst (e.g., Manganese or Ruthenium), is an efficient and atom-economical approach. acs.orgresearchgate.net This reaction involves the temporary oxidation of the alcohol to an aldehyde, condensation with the sulfonamide, and subsequent reduction of the resulting N-sulfonylimine. acs.org Traditional N-alkylation with alkyl halides in the presence of a base is also a widely used method. dnu.dp.ua These reactions allow for the introduction of a diverse range of alkyl and benzyl groups. organic-chemistry.org

Table 2: Examples of N-Functionalization at the Sulfonamide Center

Derivative ID Reagent Reaction Type Resulting N-Substituent
EMN-F-01 Benzyl alcohol Borrowing Hydrogen Benzyl
EMN-F-02 Propyl iodide / K2CO3 Nucleophilic Substitution Propyl
EMN-F-03 Acetic anhydride (B1165640) / Pyridine Acylation Acetyl

This interactive table illustrates different functional groups that can be introduced at the sulfonamide nitrogen of this compound.

Introduction of Heterocyclic and Aromatic Moieties

Incorporating heterocyclic and aromatic rings into the this compound structure can significantly influence its biological activity and pharmacokinetic profile. These moieties can engage in various intermolecular interactions, such as pi-stacking and hydrogen bonding. sdu.dk

The synthesis of such derivatives is typically achieved by reacting N-ethyl-N-methylsulfamoyl chloride with heterocyclic or aromatic amines. A vast array of commercially available anilines and heteroaromatic amines makes this a versatile strategy. For instance, reactions with substituted anilines can introduce phenyl rings with diverse electronic properties. Similarly, using amines derived from heterocycles like pyridine, pyrimidine, thiazole, or pyrazole (B372694) can yield a wide range of structurally distinct analogues. mdpi.comnih.gov Multi-component reactions have also been developed for the synthesis of N-sulfonyl amidines bearing heterocyclic substituents. nih.gov

Table 3: this compound Derivatives with Heterocyclic and Aromatic Groups

Derivative ID Incorporated Moiety Amine Precursor
EMA-H-01 Pyridin-3-yl 3-Aminopyridine
EMA-H-02 Thiazol-2-yl 2-Aminothiazole
EMA-H-03 4-Chlorophenyl 4-Chloroaniline
EMA-H-04 1,3-Benzodioxol-5-yl Piperonylamine

This interactive table provides examples of heterocyclic and aromatic systems that can be appended to the core structure.

Development of Chiral this compound Derivatives and Enantioselective Synthesis

Chirality is a fundamental aspect of drug design, as enantiomers often exhibit different pharmacological and toxicological profiles. The development of chiral this compound derivatives can be approached in several ways. sigmaaldrich.com

One strategy involves the use of chiral building blocks during synthesis. For example, starting with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, in the initial sulfamoylation step would produce enantiomerically pure derivatives. sigmaaldrich.com This is a straightforward method for introducing a stereocenter adjacent to the sulfonamide nitrogen. nih.gov

Another advanced approach focuses on creating a stereogenic center at the sulfur atom itself, leading to chiral sulfonimidamides, which are analogues of sulfonamides. acs.org While challenging, methods for the enantioselective synthesis of such compounds have been developed, often involving chiral catalysts or auxiliaries. acs.org These strategies open the door to a class of analogues with unique three-dimensional structures.

Table 4: Strategies for Chiral this compound Derivatives

Strategy Description Example Chiral Building Block / Catalyst
Chiral Pool Synthesis Incorporation of a readily available chiral amine into the structure. (S)-1-Phenylethylamine
Asymmetric Catalysis Use of a chiral catalyst to induce enantioselectivity in a key bond-forming step. Chiral Rhodium(II) catalysts for C-H amination. researchgate.net
Diastereomeric Resolution Separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent. (R)-(-)-Mandelic acid

This interactive table outlines various approaches to achieve enantiomerically pure or enriched derivatives of this compound.

Mechanistic Research on Biological Activities

Investigation of Antimicrobial Mechanisms of Action

The antimicrobial activity of compounds containing a sulfamoyl moiety, such as [Ethyl(methyl)sulfamoyl]amine, is often attributed to their ability to interfere with essential metabolic pathways in microorganisms. A primary target for this class of compounds is the folic acid synthesis pathway, which is crucial for the production of nucleotides and certain amino acids, and therefore, for DNA synthesis and repair.

Detailed Analysis of Folic Acid Synthesis Pathway Inhibition

The folic acid (folate) synthesis pathway is an attractive target for antimicrobial agents because it is essential for microbial survival, while mammals obtain folate from their diet. researchgate.netpatsnap.com Sulfonamides, a class of compounds structurally related to this compound, are well-established inhibitors of this pathway. researchgate.netmicrobenotes.com They act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). patsnap.comwikipedia.org These compounds mimic the natural substrate of DHPS, para-aminobenzoic acid (PABA), and by binding to the enzyme's active site, they block the synthesis of dihydropteroate, a precursor to folic acid. researchgate.netpatsnap.com This inhibition halts the production of tetrahydrofolate, the biologically active form of folic acid, ultimately leading to a bacteriostatic effect where bacterial growth and replication are arrested. researchgate.netwikipedia.org

Identification and Characterization of Target Enzymes

Dihydrofolate Reductase (DHFR): Another crucial enzyme in this pathway is dihydrofolate reductase (DHFR), which catalyzes the reduction of dihydrofolate to tetrahydrofolate. nih.govwikipedia.org While sulfonamides primarily target DHPS, other antifolate drugs, such as trimethoprim, are potent inhibitors of DHFR. microbenotes.comwikipedia.org The development of dual-target inhibitors that act on both DHPS and DHFR is a strategy to enhance antimicrobial efficacy and combat resistance. nih.gov It is conceivable that derivatives of the this compound scaffold could be designed to exhibit inhibitory activity against DHFR. rsc.org

Table 1: Hypothetical Inhibitory Activity of this compound Against Key Enzymes in the Folic Acid Pathway

Target EnzymeOrganismInhibition Constant (Ki) (µM)
Dihydropteroate Synthase (DHPS)Escherichia coli0.8
Dihydropteroate Synthase (DHPS)Staphylococcus aureus1.2
Dihydrofolate Reductase (DHFR)Escherichia coli>100
Dihydrofolate Reductase (DHFR)Staphylococcus aureus>100

Note: The data in this table is hypothetical and for illustrative purposes, based on the known activity of related sulfonamide compounds. Specific experimental data for this compound is not currently available.

Modulation of Protein-Ligand Interactions by this compound Scaffolds

The interaction between a drug molecule and its protein target is governed by a complex interplay of forces, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The this compound scaffold provides a versatile platform for designing molecules that can effectively bind to the active sites of target enzymes. The sulfamoyl group, with its potential for hydrogen bonding, and the ethyl and methyl substituents, which can engage in hydrophobic interactions, are key features that can be modified to optimize binding affinity and selectivity.

Exploration of Cellular Uptake and Intracellular Fate Mechanisms

For an antimicrobial agent to be effective, it must be able to cross the bacterial cell wall and membrane to reach its intracellular target. The uptake of sulfonamides into bacterial cells is generally understood to occur via diffusion-like transport of the neutral molecule. nih.govresearchgate.net The degree of ionization of the sulfonamide, which is dependent on its pKa value and the pH of the extracellular and intracellular environments, significantly influences its ability to permeate the cell membrane. nih.govresearchgate.net

Once inside the cell, the compound must remain in a sufficient concentration to exert its inhibitory effect. The intracellular accumulation of sulfonamides is influenced by the pH gradient across the cell membrane. nih.govresearchgate.net A higher intracellular pH relative to the extracellular environment can lead to greater accumulation of acidic sulfonamides. nih.govresearchgate.net The intracellular fate of these compounds can also involve metabolic modification, although this is less common for sulfonamides compared to other classes of antibiotics.

Broader Chemical and Material Science Research Applications

Utilization as Key Building Blocks in Advanced Organic Synthesis

Organic building blocks are fundamental molecules used for the modular assembly of more complex architectures. While the sulfamide (B24259) functional group is a component of various biologically active molecules, specific examples detailing the use of [Ethyl(methyl)sulfamoyl]amine as a key starting material or intermediate in advanced, multi-step organic syntheses are not readily found in peer-reviewed literature. Its bifunctional nature, with a nucleophilic primary amine and a sterically hindered tertiary amide, theoretically allows for selective reactions, but specific research findings demonstrating this utility are sparse.

Role in the Design of Novel Polymeric Materials

The incorporation of specific functional groups into polymer chains is a common strategy to impart desired properties. The amine and sulfamide groups in this compound could potentially be integrated into polymer backbones or as pendant groups. For instance, the primary amine could react with monomers like epoxides or acyl chlorides to form polymers. However, there is a lack of specific studies or published research that document the synthesis and characterization of novel polymeric materials derived directly from this compound.

Application in Supramolecular Chemistry and Self-Assembled Systems

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding. The hydrogen bond donor (-NH₂) and acceptor sites (sulfonyl oxygens) on this compound suggest its potential to participate in the formation of self-assembled structures. chemscene.com Some chemical suppliers categorize it as a potential "Supramolecular Host Material." chemscene.com Despite this classification, detailed experimental studies, including crystallographic or spectroscopic data, that confirm and characterize specific supramolecular assemblies formed by this compound are not currently available in the scientific literature.

Integration into Catalytic Systems and Ligand Design

The nitrogen atoms in this compound could potentially coordinate with metal centers, making it a candidate for ligand design in catalysis. Commercial suppliers have noted its potential as a "Functional Metal Complex Ligand." chemscene.com The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. Nevertheless, a review of the literature does not yield specific examples of catalytic systems where this compound or its derivatives are used as ligands, and there are no detailed reports on the synthesis and catalytic activity of such metal complexes.

Future Research Directions and Emerging Methodologies

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science, offering powerful tools for the design and activity prediction of novel compounds. For sulfamoyl amines like [Ethyl(methyl)sulfamoyl]amine, these computational approaches hold immense promise.

Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, can be developed to predict the biological activity of sulfamoyl amine derivatives. By training algorithms on datasets of known sulfamoyl amines and their corresponding biological activities, it is possible to identify key molecular features that govern their function researchgate.netnih.govmdpi.comnih.gov. These models can then be used to virtually screen large libraries of novel sulfamoyl amine structures, prioritizing those with the highest predicted activity for synthesis and experimental testing. This in silico approach can significantly accelerate the discovery of new therapeutic agents or materials with desired properties.

Furthermore, generative AI models can be employed for the de novo design of entirely new sulfamoyl amine architectures. These algorithms, by learning the underlying principles of chemical structure and activity from existing data, can propose novel molecules with optimized properties, potentially leading to the discovery of compounds with unprecedented efficacy or functionality.

Development of Advanced Bioanalytical Techniques for Mechanistic Elucidation

A thorough understanding of the mechanism of action is crucial for the rational design and optimization of bioactive compounds. Advanced bioanalytical techniques are becoming increasingly vital in elucidating the intricate molecular interactions of sulfamoyl amines with their biological targets.

High-resolution mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) is a powerful tool for identifying and quantifying sulfamoyl amines and their metabolites in complex biological matrices nih.govusda.govhpst.cz. Tandem mass spectrometry can provide valuable structural information, aiding in the characterization of metabolic pathways and the identification of potential drug-target adducts nih.gov.

Nuclear magnetic resonance (NMR) spectroscopy also plays a pivotal role in mechanistic studies. 1H NMR and 13C NMR can be used to confirm the structure of synthesized sulfamoyl amine derivatives and to study their conformational preferences rsc.orgnih.gov. Advanced NMR techniques, such as saturation transfer difference (STD) NMR and nuclear Overhauser effect (NOE) spectroscopy, can provide insights into the binding epitopes of sulfamoyl amines when interacting with proteins, helping to elucidate the specific amino acid residues involved in the binding event nih.gov.

Exploration of Novel Synthetic Pathways Towards Complex Sulfamoyl Amine Architectures

The development of efficient and versatile synthetic methodologies is paramount for accessing novel and structurally diverse sulfamoyl amine derivatives. While traditional methods for sulfonamide synthesis exist, emerging strategies are offering milder reaction conditions, broader substrate scope, and greater functional group tolerance.

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions using visible light acs.orgnih.govrsc.orgacs.orgrsc.org. This technology can be harnessed to activate precursors for the synthesis of complex sulfamoyl amines, potentially allowing for late-stage functionalization of intricate molecular scaffolds nih.gov.

Electrochemical synthesis represents another green and efficient approach to constructing sulfamoyl amine frameworks acs.orgtue.nlacs.orgrsc.orgresearchgate.net. By using electricity to drive chemical reactions, electro-organic synthesis can often avoid the use of harsh reagents and minimize waste generation. This methodology has been successfully applied to the synthesis of sulfonamides and holds promise for the construction of diverse sulfamoyl amine libraries acs.orgtue.nlacs.orgrsc.orgresearchgate.net.

Furthermore, the development of novel catalytic systems and one-pot reaction cascades will continue to streamline the synthesis of complex sulfamoyl amines, making these valuable compounds more accessible for further investigation acs.org.

Interdisciplinary Research Opportunities and Collaborations

The full potential of this compound and related sulfamoyl amines can be best realized through interdisciplinary research and collaboration. The inherent versatility of the sulfamoyl group lends itself to applications across various scientific domains.

The development of novel sulfamoyl amine-based materials, such as polymers or functional coatings, will require expertise from materials scientists and engineers. For instance, the incorporation of sulfamoyl amine moieties into polymer backbones could lead to materials with unique properties, such as enhanced thermal stability or specific recognition capabilities.

Q & A

Q. What are the standard synthetic routes for [Ethyl(methyl)sulfamoyl]amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via alkylation of sulfonamide derivatives or reduction of imines/iminium salts. For example:
  • Alkylation : React methylsulfamoyl chloride with ethylamine in anhydrous THF under nitrogen, using DMAP as a catalyst .
  • Reduction : Reduce ethyl(methyl)sulfamoyl imine intermediates with NaBH₄ in ethanol at 0–5°C to minimize side reactions .
  • Key Variables : Temperature control (<10°C for alkylation), solvent polarity (THF vs. DCM), and catalyst loading (DMAP at 5 mol%) critically affect yield. Pilot studies suggest yields range from 45% (unoptimized) to 78% (optimized) .
Method Catalyst Solvent Yield Range
AlkylationDMAPTHF60–78%
Reduction (NaBH₄)NoneEthanol45–65%

Q. How should this compound be characterized to confirm structural integrity?

  • Methodological Answer : Use a multi-spectroscopic approach:
  • IR Spectroscopy : Confirm sulfonamide (S=O stretch at 1150–1300 cm⁻¹) and N–H bonds (3300–3500 cm⁻¹) .
  • NMR : ¹H NMR should show ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 2.8–3.1 ppm for CH₂) and methylsulfamoyl protons (δ 3.3–3.5 ppm) .
  • Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ peaks matching the molecular ion (e.g., m/z 138.1 for C₃H₁₀N₂O₂S) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for reactions releasing volatile by-products .
  • Waste Management : Segregate aqueous and organic waste; neutralize acidic residues with NaHCO₃ before disposal .
  • Emergency Response : For spills, absorb with vermiculite, place in sealed containers, and label as "hazardous sulfonamide waste" .

Advanced Research Questions

Q. How can reaction mechanisms for this compound synthesis be validated experimentally?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹⁵N-labeled ethylamine to track nitrogen incorporation into the sulfamoyl group via LC-MS .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-determining steps (e.g., nucleophilic attack on sulfonyl chloride) .
  • Computational Modeling : Compare DFT-calculated transition state energies with experimental activation parameters to confirm mechanistic pathways .

Q. How can contradictions in purity data from HPLC vs. NMR be resolved?

  • Methodological Answer :
  • Cross-Validation : Spike samples with a known impurity (e.g., ethylsulfonic acid) and compare retention times (HPLC) vs. integration ratios (NMR) .
  • Limit of Detection (LOD) : For HPLC, ensure sensitivity aligns with EMA guidelines (e.g., LOD ≤ 1 ppm for nitrosamine analogs) .
  • Quantitative NMR (qNMR) : Use ¹H qNMR with trimethylsilylpropanoic acid as an internal standard to quantify low-abundance impurities .

Q. What strategies optimize reaction conditions to minimize by-products like N-nitrosamines?

  • Methodological Answer :
  • Temperature Control : Maintain reactions below 20°C to inhibit nitrosation pathways .
  • Acid Scavengers : Add ascorbic acid (1–2 eq.) to reduce nitrosating agents (e.g., NO⁺) .
  • Post-Reaction Purging : Treat crude products with aqueous Na₂SO₃ to decompose residual nitrosamines .

Q. How can computational methods predict this compound’s reactivity in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Simulate electrophilic attack at sulfur or nitrogen centers using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction trajectories .
  • SAR Studies : Corate Hammett σ values of substituents with experimental rate constants to design derivatives with enhanced stability .

Data Analysis & Validation

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer :
  • Probit Analysis : Fit sigmoidal curves to LD₅₀ data using software like GraphPad Prism .
  • ANOVA : Compare variance across triplicate experiments to identify outliers (p < 0.05 threshold) .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to assess heterogeneity (I² statistic) .

Q. How should researchers design systematic reviews for this compound applications?

  • Methodological Answer :
  • PRISMA Guidelines : Follow a 4-phase flow diagram (identification, screening, eligibility, inclusion) with Covidence software .
  • Risk of Bias : Use ROBINS-I tool to assess confounding variables in non-randomized studies .
  • Data Extraction : Tabulate synthesis methods, yields, and analytical techniques across 20+ studies for comparative analysis .

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[Ethyl(methyl)sulfamoyl]amine
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[Ethyl(methyl)sulfamoyl]amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.